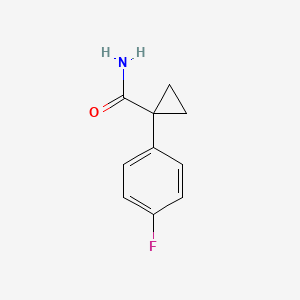
3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a benzyloxy group, a chloro group, and a fluoro group attached to a quinoline ring, along with a carbonitrile group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is performed under mild conditions using palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The benzyloxy group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Boron Reagents: Essential for the transmetalation step in coupling reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex polycyclic compounds.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzyloxy-4-chloro-7-fluoroquinoline: Lacks the carbonitrile group.
4-Chloro-7-fluoroquinoline: Lacks both the benzyloxy and carbonitrile groups.
6-Benzyloxy-4-chloroquinoline: Lacks the fluoro and carbonitrile groups.
Uniqueness
3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H10ClFN2O |
|---|---|
Molekulargewicht |
312.7 g/mol |
IUPAC-Name |
4-chloro-7-fluoro-6-phenylmethoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H10ClFN2O/c18-17-12(8-20)9-21-15-7-14(19)16(6-13(15)17)22-10-11-4-2-1-3-5-11/h1-7,9H,10H2 |
InChI-Schlüssel |
QNWHOCFQMBGSLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=C(C=N3)C#N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


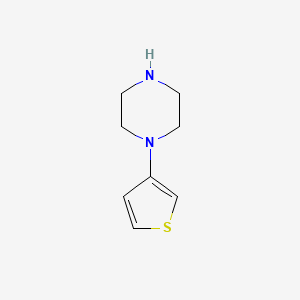

![(2-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B8783582.png)
![6-Iodo-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B8783590.png)
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-amine](/img/structure/B8783599.png)
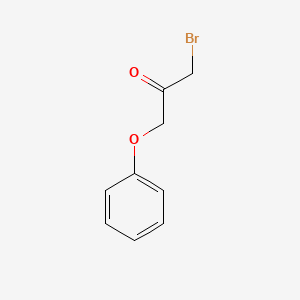
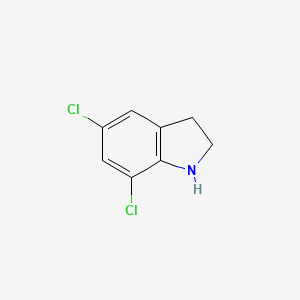
![5'-Bromo-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B8783623.png)
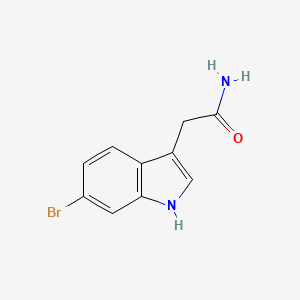
![2-[(Trifluoroacetyl)amino]benzamide](/img/structure/B8783644.png)
![3-Cbz-6,6-dibromo-3-azabicyclo[3.1.0]hexane](/img/structure/B8783647.png)
